N,1-dimethyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
“N,1-dimethyl-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the molecular formula C5H10ClN3 . It is used in various chemical reactions and has several biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C5H9N3.ClH/c1-6-5-3-7-8(2)4-5;/h3-4,6H,1-2H3;1H
. This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure. Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 147.61 g/mol . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Self-Organization Processes in Cu2+ Complexes
- Study: "Influence of the chain length and metal : ligand ratio on the self-organization processes of Cu2+ complexes of [1 + 1] 1H-pyrazole azamacrocycles" (Alberto Lopera et al., 2020).
- Application: This research describes macrocycles formed by the reaction of 1H-3,5-bis(chloromethyl)pyrazole, which involves N,1-dimethyl-1H-pyrazol-4-amine hydrochloride, showing its role in the formation of dimeric binuclear Cu2+ complexes and their self-assembly processes. These findings contribute to understanding the behavior of these complexes in various chemical environments (Alberto Lopera et al., 2020).
Synthesis of Flexible Bis(pyrazol-1-yl)alkane Ligands
- Study: "Facile Synthesis of Flexible Bis(pyrazol‐1‐yl)alkane and Related Ligands in a Superbasic Medium" (A. Potapov et al., 2007).
- Application: Demonstrates the preparation of flexible ligands like bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine using a procedure that includes the reaction of pyrazoles with various compounds, indicating the versatility of this compound in ligand synthesis (A. Potapov et al., 2007).
Corrosion Inhibition in Mild Steel
- Study: "TWO DIPODAL PYRIDIN-PYRAZOL DERIVATIVES AS EFFICIENT INHIBITORS OF MILD STEEL CORROSION IN HCL SOLUTION — PART I: ELECTROCHEMICAL STUDY" (M. Cissé et al., 2011).
- Application: Research on pyridin-pyrazol derivatives, including compounds related to this compound, reveals their effectiveness as corrosion inhibitors for mild steel in hydrochloric solutions, highlighting their potential in industrial applications (M. Cissé et al., 2011).
Synthesis of Highly Functionalized Pyrazolo[3,4-b]pyridines
- Study: "l-Proline-catalyzed three-component domino reactions for the synthesis of highly functionalized pyrazolo[3,4-b]pyridines" (P. Gunasekaran et al., 2014).
- Application: This study showcases the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines from reactions involving this compound, demonstrating its utility in creating complex molecular structures useful in various chemical and pharmaceutical research (P. Gunasekaran et al., 2014).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting potential interaction with parasitic targets .
Mode of Action
A molecular simulation study of a related compound indicated a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy .
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N,1-dimethyl-1H-pyrazol-4-amine hydrochloride is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Related compounds have demonstrated significant biological activity, suggesting potential therapeutic applications .
Properties
IUPAC Name |
N,1-dimethylpyrazol-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-6-5-3-7-8(2)4-5;/h3-4,6H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRJQVSBPMJLCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN(N=C1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333842-76-4 | |
Record name | N,1-dimethyl-1H-pyrazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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